2-Amino-5-chloro-6-methylpyrazine

Vue d'ensemble

Description

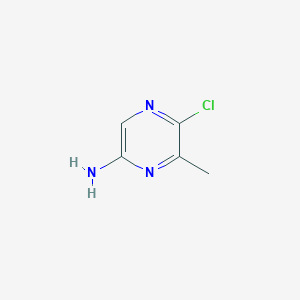

2-Amino-5-chloro-6-methylpyrazine is an organic compound with the molecular formula C5H6ClN3 It is a derivative of pyrazine, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a methyl group at the sixth position on the pyrazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-6-methylpyrazine typically involves the following steps:

Starting Materials: The synthesis begins with 2-aminomalonamide and methylglyoxal.

Intermediate Formation: These react to form 2-methyl-5-hydroxy-4-pyrazinamide.

Chlorination: The intermediate is then reacted with phosphorus oxychloride to produce 2-methyl-5-chloro-4-cyanopyrazine.

Hydrogenation and Hydrolysis: This compound undergoes hydrogenation to form 2-methyl-4-cyanopyrazine, which is then hydrolyzed to yield 2-methyl-4-amide pyrazine.

Final Step: The final step involves the Hofmann degradation of 2-methyl-4-amide pyrazine to obtain this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-5-chloro-6-methylpyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Various substituted pyrazines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives with different functional groups.

Reduction Products: Reduced forms of the compound with altered oxidation states.

Applications De Recherche Scientifique

2-Amino-5-chloro-6-methylpyrazine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of various chemical intermediates and specialty chemicals

Mécanisme D'action

The mechanism of action of 2-Amino-5-chloro-6-methylpyrazine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation and microbial inhibition.

Comparaison Avec Des Composés Similaires

2-Amino-4-chloro-6-methylpyrimidine: Similar in structure but differs in the position of nitrogen atoms.

5-Amino-2-chloropyridine: Another related compound with different substitution patterns on the pyridine ring

Uniqueness: 2-Amino-5-chloro-6-methylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Activité Biologique

2-Amino-5-chloro-6-methylpyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and herbicidal properties, as well as its potential applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 142.59 g/mol. The compound features a pyrazine ring substituted with an amino group and a chlorine atom, which contributes to its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various substituted pyrazine derivatives for their activity against Mycobacterium tuberculosis and other pathogens:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 3 (R = 3,4-Cl) | 6.25 | Antimycobacterial |

| 9 (R = 2-Cl) | 6.25 | Antimycobacterial |

| 11 (R = 4-CF3) | 6.25 | Antimycobacterial |

| Other derivatives (varied substitutions) | >100 | Low activity |

The most active compounds showed a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Mycobacterium tuberculosis, indicating strong antimycobacterial activity. The study highlighted the importance of lipophilicity in enhancing antimicrobial efficacy, suggesting that halogen or trifluoromethyl substitutions on the benzyl moiety improve activity significantly .

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have also been evaluated for antifungal activity. The compounds were tested against various fungal strains, although specific data on their effectiveness was less pronounced compared to their antibacterial properties. The results indicated that while some derivatives showed moderate antifungal effects, they were not as potent as the best-performing antibacterial compounds .

Herbicidal Activity

The herbicidal potential of this compound has also been explored. A linear relationship was observed between lipophilicity and herbicidal activity, with certain derivatives effectively inhibiting photosynthetic electron transport in plant chloroplasts. The IC50 values for these active compounds ranged from 16.4 to 487.0 µmol/L, suggesting that modifications to the pyrazine structure can lead to enhanced herbicidal properties .

The mechanisms underlying the biological activities of this compound derivatives involve several pathways:

- Antimycobacterial Action : The primary mechanism is through inhibition of membrane transport and cellular death caused by the metabolite pyrazinoic acid, which lowers the inner compartment pH in mycobacterial cells.

- Inhibition of Fatty Acid Synthase I (FAS I) : Some studies suggest that certain analogues may disrupt cell membrane synthesis essential for mycobacterial survival.

- Photosynthetic Inhibition : The compounds have been shown to inhibit photosynthetic electron transport in spinach chloroplasts, affecting plant growth negatively.

Case Studies and Research Findings

A comprehensive review of aminopyrazole-based compounds indicated their broad therapeutic potential across various areas, including anti-infective and anticancer applications . Specific case studies highlighted:

- Antibacterial Activity : Certain derivatives exhibited sub-micromolar activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in treating resistant infections.

- Anti-inflammatory Effects : Some derivatives demonstrated significant anti-inflammatory effects in vitro, suggesting further therapeutic applications beyond antimicrobial action .

Propriétés

IUPAC Name |

5-chloro-6-methylpyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c1-3-5(6)8-2-4(7)9-3/h2H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKKXYGANVOGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40626728 | |

| Record name | 5-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453548-87-3 | |

| Record name | 5-Chloro-6-methylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40626728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.